Diethyl 5-((1-butyramido-2,2,2-trichloroethyl)amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-((1-butyramido-2,2,2-trichloroethyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of Diethyl 5-((1-butyramido-2,2,2-trichloroethyl)amino)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the trichloroethyl group: This step involves the reaction of the thiophene derivative with trichloroethylamine under controlled conditions.
Attachment of the butyramido group: This is typically done through an amidation reaction using butyric acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Diethyl 5-((1-butyramido-2,2,2-trichloroethyl)amino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiophene ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 5-((1-butyramido-2,2,2-trichloroethyl)amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl 5-((1-butyramido-2,2,2-trichloroethyl)amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Diethyl 5-((1-butyramido-2,2,2-trichloroethyl)amino)-3-methylthiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:
2-((1-butyramido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound has a similar structure but differs in the substitution pattern on the thiophene ring.
Diethyl 2,4-dicarboxylate derivatives: These compounds share the diethyl ester functional groups but have different substituents on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trichloroethyl and butyramido groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 5-[[1-(butanoylamino)-2,2,2-trichloroethyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3N2O5S/c1-5-8-10(23)21-16(17(18,19)20)22-13-11(14(24)26-6-2)9(4)12(28-13)15(25)27-7-3/h16,22H,5-8H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHCJONXKAGTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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